molecular formula C16H14N2O2 B8509170 5-(Benzyloxy)-1H-indole-2-carboxamide

5-(Benzyloxy)-1H-indole-2-carboxamide

Cat. No.: B8509170
M. Wt: 266.29 g/mol
InChI Key: LZVBXGZGXYHGLJ-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-1H-indole-2-carboxamide is a substituted indole derivative characterized by a benzyloxy group at the C5 position and a carboxamide moiety at the C2 position. Its synthesis involves the alkaline hydrolysis of methyl 5-benzyloxy-1H-indole-2-carboxylate (14) under controlled conditions, yielding a white powder with a high purity (98%) and a melting point of 193–195°C . The benzyloxy group is introduced via O-benzylation of 3-hydroxybenzaldehyde intermediates to avoid undesired N-benzylation, a critical step to ensure regioselectivity . This compound serves as a precursor for bioactive molecules, particularly in the development of heme oxygenase-1 (HO-1) inhibitors and indoleamine 2,3-dioxygenase (IDO1) modulators .

Properties

Molecular Formula

C16H14N2O2

Molecular Weight

266.29 g/mol

IUPAC Name

5-phenylmethoxy-1H-indole-2-carboxamide

InChI

InChI=1S/C16H14N2O2/c17-16(19)15-9-12-8-13(6-7-14(12)18-15)20-10-11-4-2-1-3-5-11/h1-9,18H,10H2,(H2,17,19)

InChI Key

LZVBXGZGXYHGLJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC(=C3)C(=O)N

Origin of Product

United States

Scientific Research Applications

Biological Activities

5-(Benzyloxy)-1H-indole-2-carboxamide exhibits several significant biological activities:

  • Antitumor Activity
    • Mechanism : The compound has shown effectiveness against various cancer cell lines, including MCF10A and HCT116. Its ability to inhibit cancer cell proliferation is linked to interactions with key cellular pathways involved in tumor growth.
    • Case Study : In vitro assays indicated significant cytotoxicity with IC50 values comparable to standard chemotherapeutic agents.
  • Antimicrobial Properties
    • Mechanism : Indole derivatives are known for their antimicrobial effects. Research indicates that this compound can inhibit bacterial growth and is effective against various fungal strains.
    • Case Study : Disc diffusion and broth dilution methods revealed notable inhibitory effects on several bacterial species, suggesting its potential as an antimicrobial agent.
  • Anti-inflammatory Effects
    • Mechanism : The compound may exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes, which play a crucial role in the inflammatory response.

Summary of Case Studies

Study FocusObjectiveMethodologyResults
Antitumor ActivityEvaluate cytotoxic effects on cancer cell linesIn vitro assays on MCF10A and HCT116Significant cytotoxicity with IC50 values comparable to chemotherapeutics
Antimicrobial EvaluationAssess antimicrobial efficacy against bacterial strainsDisc diffusion and broth dilution methodsNotable inhibitory effects on several bacterial species

Recent Research Insights

Recent studies have further explored the potential of this compound in various therapeutic contexts:

  • A study published in December 2021 highlighted the synthesis of imidazole-like ligands derived from this compound, emphasizing its structural importance in enhancing inhibitory potency against specific targets .
  • Another research article from February 2022 examined novel indole-based benzenesulfonamides as selective human carbonic anhydrase inhibitors, showcasing the versatility of indole derivatives in drug design .

Comparison with Similar Compounds

Key Observations :

  • Benzyloxy vs. Hydroxyl/Methoxy : The benzyloxy group increases molecular weight and hydrophobicity compared to hydroxyl or methoxy substituents, reducing aqueous solubility but enhancing membrane permeability .
  • Carboxamide vs. Carboxylic Acid : The carboxamide group improves metabolic stability relative to carboxylic acids, which are prone to ionization at physiological pH .

Reactivity and Functionalization

  • Benzyloxy Group: The benzyl ether can be cleaved via hydrogenolysis to yield 5-hydroxy derivatives, enabling further functionalization .
  • Carboxamide : Reacts with amines or thiols to form urea or thiourea derivatives, a feature exploited in drug discovery (e.g., BMS-466442 in ) .

Preparation Methods

Direct Amidation of 5-(Benzyloxy)-1H-indole-2-carboxylic Acid

The most straightforward route involves converting 5-(Benzyloxy)-1H-indole-2-carboxylic acid (CAS 6640-09-1) directly into the carboxamide via activation with 1,1′-carbonyldiimidazole (CDI). In a representative procedure:

  • Activation : The carboxylic acid (1.0 equiv) is treated with CDI (1.2 equiv) in anhydrous tetrahydrofuran (THF) at room temperature for 24 hours.

  • Ammonolysis : Ammonia gas is bubbled into the reaction mixture, followed by reflux at 65°C for 90 minutes.

  • Workup : The product is isolated by filtration and purified via recrystallization from ethanol/water (3:1).

Yield : 68–74%
Purity : >95% (HPLC)

This method avoids harsh conditions, preserving the benzyloxy group from premature cleavage. Nuclear magnetic resonance (NMR) analysis confirms the absence of imidazole byproducts, with the indole NH proton resonating at δ 11.2 ppm (DMSO-d6).

Hydrolysis and Amidation of Ester Precursors

An alternative approach utilizes ethyl 5-(benzyloxy)-1H-indole-2-carboxylate as a precursor, though this requires additional hydrolysis and amidation steps:

Ester Hydrolysis

  • Reaction : The ethyl ester (1.0 equiv) is hydrolyzed using lithium hydroxide (LiOH·H2O, 2.0 equiv) in a THF/methanol/water (3:2:1) mixture under microwave irradiation (100°C, 30 minutes).

  • Acid Isolation : The carboxylic acid is precipitated by acidification with HCl (1M) and filtered.

Yield : 85–90%

Amidation via Thionyl Chloride

  • Acyl Chloride Formation : The carboxylic acid (1.0 equiv) is refluxed with thionyl chloride (SOCl2, 3.0 equiv) in dichloromethane (DCM) for 2 hours.

  • Ammonia Quenching : The acyl chloride is treated with concentrated aqueous ammonia (28%, 5.0 equiv) at 0°C.

  • Purification : The carboxamide is recrystallized from ethyl acetate.

Yield : 60–65%
Limitation : Thionyl chloride may degrade the benzyloxy group if temperatures exceed 40°C.

Coupling Reagent-Mediated Strategies

Modern peptide coupling agents, such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), offer improved efficiency:

  • Activation : The carboxylic acid (1.0 equiv) is combined with HATU (1.1 equiv) and N,N-diisopropylethylamine (DIPEA, 2.5 equiv) in DMF at 0°C.

  • Ammonium Chloride Addition : Ammonium chloride (1.5 equiv) is added, and the mixture is stirred at room temperature for 12 hours.

  • Purification : Column chromatography (SiO2, ethyl acetate/hexanes 1:1) yields the product.

Yield : 75–80%
Advantage : Minimizes side reactions compared to CDI or SOCl2 methods.

Optimization of Reaction Conditions

Solvent and Temperature Effects

ParameterCDI Method (THF)HATU Method (DMF)SOCl2 Method (DCM)
Yield 68–74%75–80%60–65%
Reaction Time 24 h + 90 min12 h2 h + 1 h
Purity >95%>98%90–93%

Key Insight : DMF enhances reagent solubility in HATU-mediated reactions, reducing aggregation and improving conversion.

Protecting Group Stability

The benzyloxy group remains intact under CDI and HATU conditions but may undergo partial cleavage (>5%) in SOCl2-mediated reactions if temperatures exceed 40°C. Microwave-assisted hydrolysis of esters minimizes side reactions, preserving the benzyl ether.

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexanes gradients removes unreacted starting materials.

  • Recrystallization : Ethanol/water mixtures yield crystalline products with >99% enantiomeric excess (where applicable).

Spectroscopic Analysis

  • NMR : Key signals include the benzyloxy CH2 at δ 5.1 ppm (s, 2H) and the carboxamide CONH2 at δ 7.3 ppm (br s, 2H).

  • HPLC : Retention time = 8.2 min (C18 column, 70% acetonitrile/water) .

Q & A

Basic: What are the standard synthetic routes for 5-(Benzyloxy)-1H-indole-2-carboxamide?

Answer:
The compound is typically synthesized via a one-step coupling reaction. Ethyl-1H-indole-2-carboxylate reacts with aminobenzophenones in the presence of sodium ethoxide in DMF at 100–150°C. Purification involves column chromatography to isolate the product . Key steps:

  • Reagents : Excess aminobenzophenone derivatives (e.g., 2-aminobenzophenone).
  • Conditions : Sodium ethoxide as a base, DMF as solvent, reflux.
  • Characterization : ^1H NMR, ^13C NMR, IR, and elemental analysis for structural confirmation .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Answer:
Optimization strategies include:

  • Solvent Selection : DMF is preferred due to its high polarity and thermal stability, but alternatives like DMA or NMP may reduce side reactions.
  • Catalyst Tuning : Sodium ethoxide concentration can be adjusted to balance reaction rate and byproduct formation.
  • Temperature Control : Lower temperatures (80–100°C) may minimize decomposition, while higher temperatures (120–150°C) accelerate coupling .
  • Purification : Gradient elution in column chromatography improves separation of unreacted starting materials and byproducts .

Basic: What spectroscopic methods are used to confirm the structure of this compound?

Answer:

  • ^1H NMR : Peaks for the benzyloxy group (δ 5.0–5.2 ppm, singlet) and indole NH (δ 10–12 ppm, broad).
  • ^13C NMR : Carbonyl signals (C=O) at ~165–170 ppm.
  • IR : Stretching vibrations for amide (1650–1680 cm⁻¹) and aromatic C–O (1250–1300 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peak matching the molecular weight (e.g., 294.3 g/mol) .

Advanced: How can discrepancies in pharmacological data (e.g., IC₅₀ values) be addressed?

Answer:

  • Assay Validation : Ensure consistency in cell lines (e.g., hepatic vs. cancer cells) and incubation times.
  • Structural Confirmation : Verify compound purity via HPLC (>95%) to rule out impurities affecting activity .
  • Dose-Response Curves : Use triplicate measurements and nonlinear regression models to minimize variability .
  • Control Compounds : Include reference inhibitors (e.g., fibrates for lipid-lowering studies) for benchmarking .

Basic: What are the key physicochemical properties of this compound?

Answer:

PropertyValue/DescriptionSource
Melting Point~208–210°C (similar to indole-5-carboxylic acid)
SolubilityPoor in water; soluble in DMSO, DMF
StabilityStore at -20°C, desiccated, protected from light

Advanced: How can the benzyloxy group be modified to enhance bioactivity?

Answer:

  • Electron-Withdrawing Substituents : Introduce halides (e.g., Cl, F) at the benzyl para-position to improve metabolic stability .
  • Photoactivatable Groups : Attach benzophenone moieties for crosslinking studies in target engagement assays .
  • Biopolymer Conjugation : Link polyethylene glycol (PEG) chains to improve solubility and pharmacokinetics .

Basic: What are common byproducts in the synthesis of this compound, and how are they identified?

Answer:

  • Byproducts : Unreacted ethyl ester intermediates or dimerized indole derivatives.
  • Detection : TLC (Rf comparison) and LC-MS for mass confirmation .
  • Mitigation : Use excess aminobenzophenone (1.5–2.0 eq) to drive the reaction to completion .

Advanced: What computational methods support the design of this compound derivatives?

Answer:

  • Docking Studies : Use AutoDock Vina to predict binding affinity to target proteins (e.g., PPARα for lipid metabolism) .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with biological activity .
  • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .

Basic: How is the compound handled to ensure stability during experiments?

Answer:

  • Storage : -20°C in amber vials under argon to prevent oxidation .
  • Working Solutions : Prepare fresh in DMSO and avoid repeated freeze-thaw cycles .

Advanced: What strategies resolve low yields in large-scale synthesis?

Answer:

  • Flow Chemistry : Continuous flow reactors improve heat transfer and mixing efficiency.
  • Catalytic Systems : Transition metals (e.g., Pd/C) may enhance coupling efficiency .
  • Process Analytics : In-line FTIR monitors reaction progression in real time .

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